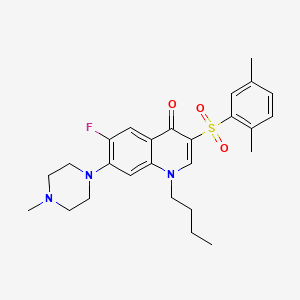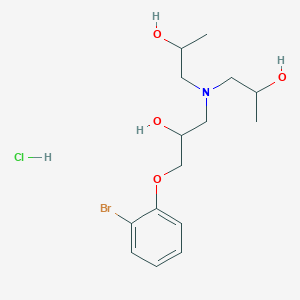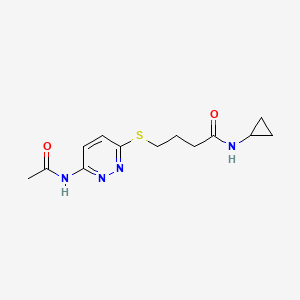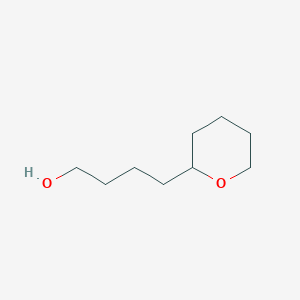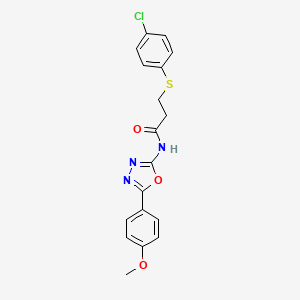
3-((4-chlorophenyl)thio)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-chlorophenyl)thio)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide, also known as CPOP, is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development. CPOP is a member of the oxadiazole family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
3-((4-chlorophenyl)thio)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide exerts its biological effects through a variety of mechanisms. One of the primary mechanisms is the inhibition of DPP-IV, which plays a role in glucose homeostasis and insulin secretion. Additionally, 3-((4-chlorophenyl)thio)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 3-((4-chlorophenyl)thio)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
3-((4-chlorophenyl)thio)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-((4-chlorophenyl)thio)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide inhibits the activity of DPP-IV and COX-2, as well as inducing apoptosis in cancer cells. In vivo studies have demonstrated that 3-((4-chlorophenyl)thio)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide has anti-inflammatory and anti-tumor effects, as well as improving glucose tolerance in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-((4-chlorophenyl)thio)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide is its diverse biological activities, which make it a promising candidate for drug discovery and development. Additionally, 3-((4-chlorophenyl)thio)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide has been found to be relatively stable and easy to synthesize. However, one limitation of 3-((4-chlorophenyl)thio)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-((4-chlorophenyl)thio)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide. One area of interest is the development of 3-((4-chlorophenyl)thio)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanisms of 3-((4-chlorophenyl)thio)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide's biological effects and to determine its potential as a therapeutic agent for various diseases. Finally, 3-((4-chlorophenyl)thio)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide may also have applications in the field of agriculture as a potential pesticide or herbicide.
Synthesemethoden
The synthesis of 3-((4-chlorophenyl)thio)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide involves the reaction of 4-chlorobenzenethiol with 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The resulting product is then subjected to a coupling reaction with 3-bromo-N-propylpropanamide in the presence of palladium catalysts to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-((4-chlorophenyl)thio)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide has been studied extensively in the field of medicinal chemistry due to its potential as a therapeutic agent. Research has shown that 3-((4-chlorophenyl)thio)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide exhibits anti-inflammatory, anti-tumor, and anti-microbial activities. Additionally, 3-((4-chlorophenyl)thio)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide has been found to be a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is a target for the treatment of type 2 diabetes.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-24-14-6-2-12(3-7-14)17-21-22-18(25-17)20-16(23)10-11-26-15-8-4-13(19)5-9-15/h2-9H,10-11H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLIBUSQRYFJTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)sulfanyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[2-(2-methoxyphenyl)-2-propan-2-yloxyethyl]but-2-enamide](/img/structure/B2852311.png)
![N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2852313.png)
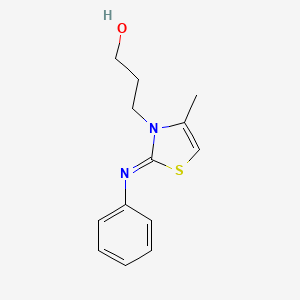
![2-chloro-1-[(7Z)-3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B2852316.png)

![4-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2852321.png)
